Product packaging for 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine(Cat. No.:CAS No. 22377-39-5)

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine

Cat. No.: B2421589
CAS No.: 22377-39-5
M. Wt: 175.191
InChI Key: SRHDLCLWPJHIPF-UHFFFAOYSA-N
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Description

Significance of 1,3,4-Oxadiazole (B1194373) Heterocycles in Academic Research

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a privileged scaffold in medicinal chemistry, attracting considerable attention due to its diverse and significant pharmacological properties. oaji.netopenmedicinalchemistryjournal.com Compounds incorporating the 1,3,4-oxadiazole core have been extensively investigated and are known to exhibit a wide spectrum of biological activities. mdpi.comopenmedicinalchemistryjournal.com

Academic and industrial research has demonstrated that 1,3,4-oxadiazole derivatives possess potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antidiabetic properties. mdpi.comoaji.netopenmedicinalchemistryjournal.comjchemrev.com The versatility of this heterocyclic system allows for structural modifications that can modulate its biological effects, making it a valuable building block in drug discovery and development. nih.govopenmedicinalchemistryjournal.com For instance, the antiretroviral drug Raltegravir, used in the treatment of HIV infection, features a 1,3,4-oxadiazole moiety, highlighting the clinical relevance of this chemical class. mdpi.comoaji.net

Beyond medicine, these compounds have found applications in agriculture as herbicides, insecticides, and fungicides. mdpi.com They are also utilized in material science, with applications in the development of organic light-emitting diodes (OLEDs), photoluminescent materials, and polymers. oaji.net The stability and versatile reactivity of the oxadiazole ring continue to make it a subject of intensive study for creating novel therapeutic agents and advanced materials. nih.govjchemrev.com

Overview of 5-Phenyl-mdpi.comnih.govoaji.netoxadiazol-2-YL-methylamine and its Derivatives

Within the large family of oxadiazoles, 5-Phenyl- mdpi.comnih.govoaji.netoxadiazol-2-YL-methylamine serves as a key chemical intermediate. chemimpex.com Its structure features a phenyl group and a methylamine (B109427) group attached to the 2 and 5 positions of the 1,3,4-oxadiazole ring, respectively. This compound is noted for its utility as a versatile building block for the synthesis of more complex, bioactive molecules in the pharmaceutical and agrochemical sectors. chemimpex.com

Table 1: Physicochemical Properties of 5-Phenyl- mdpi.comnih.govoaji.netoxadiazol-2-YL-methylamine
PropertyValueReference
CAS Number46182-58-5 chemimpex.comchemicalbook.com
Molecular FormulaC₉H₉N₃O chemimpex.comchemicalbook.com
Molecular Weight175.19 g/mol chemimpex.comchemicalbook.com
AppearanceBrown powder chemimpex.com
Melting Point72-76 ºC chemimpex.com
Synonym1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine chemimpex.com

Research into derivatives of 5-Phenyl- mdpi.comnih.govoaji.netoxadiazol-2-YL-methylamine has led to the development of novel compounds with significant biological potential. For example, by modifying the methylamine group, researchers have synthesized new series of oxadiazole analogues. One such study involved the synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines. semanticscholar.org Within this series, specific compounds demonstrated notable biological activity.

Table 2: Investigated Activities of 5-Phenyl- mdpi.comnih.govoaji.netoxadiazol-2-YL-methylamine Derivatives
Derivative ClassInvestigated ActivityKey FindingsReference
N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-aminesAnticancerCompounds showed selectivity towards specific human cancer cell lines, such as HOP-92 (Non-Small Cell Lung Cancer). semanticscholar.org
N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-aminesAntimicrobialCertain derivatives exhibited significant antibacterial and antifungal activity, with MIC values as low as 4-8 µg/mL. semanticscholar.org
N-[4(5-phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamidesAnti-inflammatory & AnticancerIncorporation of the 1,3,4-oxadiazole moiety into tetrahydropyridine (B1245486) derivatives was explored to enhance biological activity. nih.gov

The unique structure of 5-Phenyl- mdpi.comnih.govoaji.netoxadiazol-2-YL-methylamine, combining the stable oxadiazole core with reactive phenyl and methylamine groups, makes it a valuable precursor for creating diverse chemical libraries aimed at discovering new therapeutic agents. chemimpex.com Its role in the synthesis of potential drugs targeting neurological disorders has also been noted. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B2421589 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine CAS No. 22377-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHDLCLWPJHIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies for the 5 Phenyl 1 2 3 Oxadiazole Scaffold

Functionalization of the Amino Moiety

The primary amine of the methylamine (B109427) group at the C2 position of the oxadiazole ring is a highly reactive nucleophilic center, making it a prime target for a wide array of chemical transformations. The synthesis of 2-aryl-5-aminomethyl-1,3,4-oxadiazoles can be achieved in high yields from the corresponding 2-chloromethyl derivatives via nucleophilic substitution. umich.edu Once installed, this amino moiety serves as a versatile handle for further functionalization.

Common derivatization reactions include acylation, alkylation, and the formation of Schiff bases and Mannich bases. jchemrev.comjchemrev.com Acylation, for instance, through reaction with various acid chlorides or anhydrides, leads to the formation of stable amide derivatives. This approach is widely used to introduce diverse structural motifs onto the scaffold. Similarly, the reaction with isothiocyanates yields thiourea analogs, while reactions with isocyanates produce urea (B33335) derivatives. nih.gov

The condensation of the primary amine with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. These can be further reduced to secondary amines, providing another layer of structural diversity. The Mannich reaction, involving formaldehyde and a suitable secondary amine, allows for the introduction of aminomethyl groups, a strategy often employed in medicinal chemistry. jchemrev.comjchemrev.com

Table 1: Derivatization Reactions of the Aminomethyl Group on the 1,3,4-Oxadiazole (B1194373) Scaffold

Reaction Type Reagent Functional Group Introduced Resulting Derivative
Acylation Acid Chloride (R-COCl) Acyl N-Acyl-aminomethyl-oxadiazole
Sulfonylation Sulfonyl Chloride (R-SO₂Cl) Sulfonyl N-Sulfonyl-aminomethyl-oxadiazole
Urea Formation Isocyanate (R-NCO) Carbamoyl N-Substituted Urea
Thiourea Formation Isothiocyanate (R-NCS) Thiocarbamoyl N-Substituted Thiourea
Schiff Base Formation Aldehyde (R-CHO) Imine N-Alkylidene-aminomethyl-oxadiazole
Reductive Amination Aldehyde (R-CHO), NaBH₄ Secondary Amine N-Alkyl-aminomethyl-oxadiazole

Modifications of the Phenyl Ring

The phenyl ring at the C5 position of the oxadiazole core offers another site for structural modification, primarily through electrophilic aromatic substitution. The 1,3,4-oxadiazole ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which deactivates the attached phenyl ring towards electrophilic attack. chemicalbook.com This electron-withdrawing nature makes the 1,3,4-oxadiazol-2-yl group a meta-director.

Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation on the phenyl ring are expected to yield predominantly meta-substituted products. For example, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group at the 3-position of the phenyl ring. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid would result in a bromo-substituent at the meta-position. The ability to introduce various substituents on the phenyl ring is critical for modulating electronic properties, lipophilicity, and steric profile of the molecule. nih.gov

Table 2: Electrophilic Aromatic Substitution on the 5-Phenyl-1,3,4-Oxadiazole Ring

Reaction Type Reagents Position of Substitution Product Example
Nitration HNO₃, H₂SO₄ meta- 5-(3-Nitrophenyl)- nih.govrsc.orgutwente.nloxadiazol-2-ylmethylamine
Halogenation Br₂, FeBr₃ meta- 5-(3-Bromophenyl)- nih.govrsc.orgutwente.nloxadiazol-2-ylmethylamine
Friedel-Crafts Acylation RCOCl, AlCl₃ meta- 5-(3-Acylphenyl)- nih.govrsc.orgutwente.nloxadiazol-2-ylmethylamine
Sulfonation Fuming H₂SO₄ meta- 3-(5-(Aminomethyl)-1,3,4-oxadiazol-2-yl)benzenesulfonic acid

Heterocyclic Ring Alterations and Bioisosteric Replacements

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a powerful tool in chemical design. The 1,3,4-oxadiazole ring can be replaced by other five-membered heterocycles, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, to modulate biological activity and pharmacokinetic properties. nih.govacs.org

The synthesis of 1,3,4-thiadiazoles often proceeds through pathways analogous to those for oxadiazoles. A common method involves the cyclization of acylthiosemicarbazides, which can be prepared from acylhydrazides and isothiocyanates. nih.govorganic-chemistry.org The replacement of the oxygen atom with sulfur in the thiadiazole ring alters the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule.

Conversion of the 1,3,4-oxadiazole ring to a 1,2,4-triazole ring is also a well-established strategy. This transformation can be achieved by reacting a 2-substituted-1,3,4-oxadiazole with hydrazine or substituted hydrazines. nih.gov For instance, hydrazinolysis of a 2-thiol-1,3,4-oxadiazole derivative can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol, effectively replacing the ring oxygen with a substituted nitrogen atom. nih.govresearchgate.net These bioisosteric replacements offer a rational approach to overcoming challenges such as poor solubility or metabolic instability while preserving the core structural framework necessary for desired activity. nih.govrsc.org

Table 3: Bioisosteric Analogs of the 1,3,4-Oxadiazole Ring

Heterocycle Key Precursor Common Synthetic Method Key Differences from Oxadiazole
1,3,4-Thiadiazole Acylthiosemicarbazide Acid-catalyzed cyclodehydration Increased lipophilicity, different H-bond accepting properties
1,2,4-Triazole Acylhydrazide, Isothiocyanate Reaction of thiosemicarbazide with base Additional H-bond donor/acceptor site (N-H)
1,2,4-Oxadiazole Amidoxime, Acid Chloride Condensation and cyclization Different orientation of substituents and dipole moment

Incorporation into Polymeric Architectures

The rigid, planar, and thermally stable nature of the 1,3,4-oxadiazole ring makes it an attractive building block for high-performance polymers. researchgate.netlifechemicals.com Poly(arylene-oxadiazole)s are a class of aromatic polymers known for their exceptional thermal and oxidative stability, high mechanical strength, and good dielectric properties. utwente.nlutwente.nl

The synthesis of these polymers typically involves polycondensation reactions. One common approach is the reaction of a dicarboxylic acid containing an oxadiazole ring with an aromatic diamine, or conversely, the reaction of a diamine containing an oxadiazole ring with a diacyl chloride like terephthaloyl chloride. utwente.nlbtraindia.com These reactions lead to the formation of long polymer chains, such as polyamides or polyimides, where the oxadiazole units are regularly spaced along the backbone. researchgate.net

The incorporation of the oxadiazole moiety enhances the thermal resistance of the resulting polymers, making them suitable for applications in demanding environments, such as aerospace materials and electronic components. mdpi.com Furthermore, the electron-deficient character of the oxadiazole ring imparts useful electronic properties, leading to their use as electron-transporting and light-emitting materials in organic light-emitting diodes (OLEDs). lifechemicals.comacs.org The resulting polymers, sometimes classified as a type of aramid, can be processed into durable fibers and films. researchgate.net

Table 4: Examples of 1,3,4-Oxadiazole-Containing Polymers

Polymer Type Monomers Polymerization Method Key Properties
Poly(p-phenylene-1,3,4-oxadiazole) Terephthalic acid, Hydrazine sulfate Polycondensation in polyphosphoric acid High thermal stability, chemical resistance
Polyamide-oxadiazole Diamino-oxadiazole, Terephthaloyl chloride Low-temperature solution polycondensation Excellent mechanical strength, film-forming ability
Polyimide-oxadiazole Diamino-oxadiazole, Pyromellitic dianhydride Two-step polycondensation High glass transition temperature, low dielectric constant

Structure Activity Relationship Sar and Mechanistic Investigations of 1,3,4 Oxadiazole Derivatives in Biological Systems

Antimicrobial Activity Studies (In Vitro)

Derivatives of the 1,3,4-oxadiazole (B1194373) scaffold have demonstrated significant potential as antimicrobial agents, with numerous studies investigating their efficacy against a wide spectrum of bacteria and fungi. mdpi.commdpi.com

Antibacterial Efficacy

The antibacterial properties of 1,3,4-oxadiazole derivatives have been evaluated against various Gram-positive and Gram-negative bacteria. mdpi.com Research has shown that the substitution pattern on the 1,3,4-oxadiazole ring system is crucial for antibacterial potency.

One study investigated a series of 1,3,4-oxadiazole derivatives against seven Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). nih.gov Three compounds, in particular, showed potent bactericidal activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. nih.gov For instance, N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (B1202528) demonstrated MICs of 4–16 μg/ml. nih.gov Another study synthesized a series of 1,3,4-oxadiazole-containing azo derivatives and found that most compounds exhibited potential antibacterial effects against Staphylococcus aureus. chemmethod.com Derivatives incorporating an indole (B1671886) ring showed a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. chemmethod.com

The structure-activity relationship (SAR) suggests that the nature of the substituent at the 2- and 5-positions of the oxadiazole ring significantly influences antibacterial activity. For example, the incorporation of a methoxyphenyl group into the 1,3,4-oxadiazole structure has been reported to have a favorable antibacterial effect. goums.ac.ir Similarly, hybrid compounds linking the 1,3,4-oxadiazole ring with other pharmacophores like fluoroquinolones have shown excellent activity against strains such as S. aureus and MRSA, with MICs as low as 0.25–1 µg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives
CompoundBacterial StrainMIC (μg/mL)Reference
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I)S. aureus (USA100)4 nih.gov
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide (B126) (OZE-II)S. aureus (USA100)8 nih.gov
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (B147674) (OZE-III)S. aureus8 - 32 nih.gov
2-Acylamino-1,3,4-oxadiazole derivative (22a)S. aureus1.56 nih.gov
2-Acylamino-1,3,4-oxadiazole derivatives (22b, 22c)B. subtilis0.78 nih.gov

Antifungal Efficacy

The 1,3,4-oxadiazole nucleus is also a key component in the development of novel antifungal agents. mdpi.comctu.edu.vn Studies have demonstrated the efficacy of these derivatives against various fungal pathogens, including Candida albicans, Aspergillus species, and phytopathogenic fungi. goums.ac.irfrontiersin.orgfrontiersin.org

In one study, two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans with an in vitro MIC of 32 μg/ml for the majority of isolates tested. frontiersin.org The time-kill curve analysis suggested a fungistatic profile for these compounds. frontiersin.org Another research effort synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their activity against three maize disease pathogens. frontiersin.org Several compounds showed significant antifungal activities, with EC50 values lower than the positive control, carbendazim. frontiersin.org Specifically, against Exserohilum turcicum, compounds 4k, 5e, and 5k had EC50 values of 50.48, 47.56, and 32.25 μg/ml, respectively, compared to 102.83 μg/ml for carbendazim. frontiersin.org

SAR studies indicate that substitutions on the phenyl ring attached to the oxadiazole core play a critical role. For instance, derivatives containing pyridine (B92270) and 1,3,4-oxadiazole moieties have shown potent activity against C. albicans, C. glabrata, and C. tropicalis. tandfonline.com The introduction of different substituted aldehydes can modulate the antifungal potency, with certain derivatives showing MICs at 200 µg/ml and significant zones of inhibition. tandfonline.com

Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives
CompoundFungal StrainActivity (MIC or EC50)Reference
LMM5C. albicansMIC: 32 μg/mL frontiersin.org
LMM11C. albicansMIC: 32 μg/mL frontiersin.org
Compound 5kE. turcicumEC50: 32.25 μg/mL frontiersin.org
Compound 5eE. turcicumEC50: 47.56 μg/mL frontiersin.org
Compound 4aF. oxysporum16.0% inhibition at 100 µg/mL researchgate.net
Compound 7fF. oxysporum18.0% inhibition at 100 µg/mL researchgate.net

Anti-inflammatory and Analgesic Research

The 1,3,4-oxadiazole scaffold has been extensively investigated for its anti-inflammatory and analgesic properties. nih.govijpcbs.com Many derivatives have been synthesized with the goal of achieving significant efficacy with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Replacing the free carboxylic group in conventional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or even increase anti-inflammatory activity while potentially reducing ulcerogenic effects. mdpi.com

In a study using the carrageenan-induced rat paw edema model, a model for acute inflammation, two novel 2,5-disubstituted-1,3,4-oxadiazoles (OSD and OPD) were evaluated. nih.gov The compound OSD, at a dose of 100 mg/kg, reduced paw edema by 60%. nih.gov In a chronic inflammation model (complete Freund's adjuvant-induced arthritis), both OSD and OPD reduced paw edema and nitric oxide (NO) levels. nih.gov Another study synthesized a series of 1,3,4-oxadiazole derivatives and found that compounds with 3-methoxy-substituted or p-chlorophenyl-substituted side chains displayed the most promising anti-inflammatory activity, with one derivative showing 74.16% inhibition in an in vitro albumin denaturation assay. mdpi.com

SAR studies have revealed that the nature and position of substituents on the phenyl ring are critical. For example, an o-phenol substitution at the 2-position of the oxadiazole ring may be responsible for better in vivo anti-inflammatory activity. nih.gov The presence of an anilide moiety has also been identified as vital for anti-inflammatory effects. mdpi.com Furthermore, newly synthesized 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have demonstrated antinociceptive activity in tail-flick and formalin tests in rodents, indicating their potential as analgesics. nih.gov

Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives
CompoundModelActivity/ResultReference
OSDCarrageenan-induced rat paw edema60% reduction in edema (100 mg/kg) nih.gov
OPDCarrageenan-induced rat paw edema32.5% reduction in edema (100 mg/kg) nih.gov
Ox-6f (p-chlorophenyl substitution)In vitro albumin denaturation74.16% inhibition (200 µg/mL) mdpi.com
Ox-6dIn vitro albumin denaturation70.56% inhibition (200 µg/mL) mdpi.com
Ox-6a (3-methoxy-substituted phenyl)In vitro albumin denaturation63.66% inhibition (200 µg/mL) mdpi.com

Anticonvulsant Activity Profiling

The 1,3,4-oxadiazole moiety is recognized as an important pharmacophore in the design of anticonvulsant agents. nih.gov Numerous derivatives have been synthesized and evaluated in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. nih.govnih.gov

A study focusing on a series of 1,3,4-oxadiazole derivatives identified compound 5b, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, as having potent anticonvulsant activity. nih.gov It exhibited an ED₅₀ of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, which was superior to the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov This compound also showed a strong binding affinity for the GABA-A receptor, suggesting a potential mechanism of action. nih.gov

SAR studies have established a pharmacophore model with specific binding sites essential for anticonvulsant activity. nih.gov For instance, in a series of 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, the introduction of an amino substituent at the 5-position of the oxadiazole ring resulted in a compound with respectable anticonvulsant effects. brieflands.com Conversely, eliminating electronegative substituents on the phenoxy or phenyl rings was found to reduce activity. brieflands.com This highlights the importance of electronic properties and steric factors of the substituents in modulating the interaction with biological targets like the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.govbrieflands.com

Table 4: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives
CompoundMES Test (ED₅₀ mg/kg)scPTZ Test (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Reference
Compound 5b8.910.2110.6 nih.gov
Compound IIf (2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole)Showed excellent anticonvulsant activity ptfarm.pl
Compound IIIf (2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole)Showed excellent anticonvulsant activity ptfarm.pl

Targeted Enzyme Inhibition Studies

Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of various enzymes, which is central to their therapeutic effects. nih.gov Among the key targets are monoamine oxidases, which are implicated in neurological disorders.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are crucial in the metabolism of monoamine neurotransmitters. nih.govmdpi.com Inhibition of these enzymes, particularly MAO-B, is a well-established strategy for treating neurodegenerative conditions like Parkinson's disease. mdpi.comnih.gov The 1,3,4-oxadiazole scaffold has proven to be a privileged structure for designing potent and selective MAO inhibitors. nih.gov

A study of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides documented these compounds as potent and specific MAO-B inhibitors, with the most active compound exhibiting an IC₅₀ value of 0.0027 µM. nih.gov SAR analysis revealed that 4-benzenesulfonamide derivatives were significantly more potent than the corresponding 3-benzenesulfonamides. nih.gov Another series of novel 2,5-disubstituted-1,3,4-oxadiazoles bearing a urea (B33335) moiety was investigated, and several compounds with a chloro substituent at the fourth position of the phenylurea showed potent MAO-B inhibitory activity, with IC₅₀ values ranging from 0.039 to 0.066 µM. nih.gov

These findings underscore the potential of the 1,3,4-oxadiazole core in developing highly selective MAO-B inhibitors. Molecular docking studies suggest that these compounds fit well into the active site of the MAO-B enzyme, enabling key interactions that lead to potent inhibition. nih.gov

Table 5: Monoamine Oxidase (MAO) Inhibition by Selected 1,3,4-Oxadiazole Derivatives
CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Most potent 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamideMAO-B0.0027 µM nih.gov
Compound 4mMAO-A0.11 µM nih.gov
Compound H8 (with 4-chlorophenylurea)MAO-B0.039 - 0.066 µM nih.gov
Compound H9 (with 4-chlorophenylurea)MAO-B0.039 - 0.066 µM nih.gov
Compound H12 (with 4-chlorophenylurea)MAO-B0.039 - 0.066 µM nih.gov

Thymidylate Synthase and Related Enzyme Inhibition

Derivatives of 5-Phenyl- ijpsnonline.comnih.govjchemrev.comoxadiazol-2-YL-methylamine have been investigated as inhibitors of thymidylate synthase (TS), a crucial enzyme in DNA biosynthesis. Inhibition of TS disrupts the synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA replication, thereby impeding cell proliferation. This makes TS a key target for anticancer therapies.

A study focused on hybrids of thiazolidinedione and 1,3,4-oxadiazole revealed significant inhibitory activity against thymidylate synthase. Specifically, the compound (Z)-5-(4-methoxybenzylidene)-3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione demonstrated notable potential. nih.gov The structure combines the 5-phenyl-1,3,4-oxadiazole-2-methyl moiety with a thiazolidinedione group, highlighting the importance of the substituent at the methylamine (B109427) nitrogen for potent enzyme inhibition.

The general structure-activity relationship for these hybrids indicated that substitutions on the phenyl ring at the 5-position of the oxadiazole ring influence the inhibitory potency. The presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting its binding affinity to the active site of thymidylate synthase.

Table 1: Thymidylate Synthase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
CompoundStructureTarget EnzymeInhibitory Activity (IC50)
(Z)-5-(4-methoxybenzylidene)-3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dioneA hybrid molecule combining the 5-phenyl-1,3,4-oxadiazole core with a thiazolidinedione moiety.Thymidylate SynthaseReported as a potential TS inhibitor. nih.gov
1,3,4-Oxadiazole-incorporated 1,2,3-triazole hybridsStructures containing both 1,3,4-oxadiazole and 1,2,3-triazole rings.Thymidylate SynthaseCompounds 12 and 13 showed IC50 values of 2.52 µM and 4.38 µM, respectively. nih.gov

Histone Deacetylase (HDAC) and Topoisomerase Inhibition

The 1,3,4-oxadiazole scaffold has also been incorporated into molecules designed to inhibit histone deacetylases (HDACs) and topoisomerases, both of which are critical targets in cancer therapy. HDACs are involved in the epigenetic regulation of gene expression, while topoisomerases are essential for managing DNA topology during replication and transcription.

Research has shown that certain 2,5-disubstituted 1,3,4-oxadiazole derivatives can act as dual inhibitors of topoisomerase I/II and HDACs. jchemrev.com While not specifically focused on 5-Phenyl- ijpsnonline.comnih.govjchemrev.comoxadiazol-2-YL-methylamine, these studies provide valuable insights into the potential of this structural class. For instance, hybrid molecules combining an evodiamine (B1670323) scaffold with a 1,3,4-oxadiazole linker and a zinc-binding group from SAHA (a known HDAC inhibitor) have demonstrated potent inhibitory activity against both topoisomerases and HDAC1. jchemrev.com

In these hybrids, the 1,3,4-oxadiazole ring acts as a rigid spacer, correctly orienting the pharmacophoric elements for optimal interaction with the respective enzyme targets. The nature of the substituents at the 2- and 5-positions of the oxadiazole ring is crucial for determining the potency and selectivity of inhibition.

Table 2: HDAC and Topoisomerase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
Compound ClassTarget EnzymesKey Structural FeaturesObserved Activity
Evodiamine-1,3,4-oxadiazole-SAHA hybridsTopoisomerase I/II and HDAC11,3,4-oxadiazole as a linker between the evodiamine scaffold and the zinc-binding group.Compound 8c showed potent inhibition of Topoisomerase I/II and HDAC, with antiproliferative IC50 values in the micromolar range. jchemrev.com
Difluoromethyl-1,3,4-oxadiazolesHistone Deacetylase 6 (HDAC6)A difluoromethyl group attached to the 1,3,4-oxadiazole ring.Act as selective, mechanism-based, and essentially irreversible inhibitors of HDAC6. nih.gov

Integrase Inhibition

While direct studies on 5-Phenyl- ijpsnonline.comnih.govjchemrev.comoxadiazol-2-YL-methylamine as an integrase inhibitor are limited, the broader class of 1,3,4-oxadiazole derivatives has shown promise in this area, particularly in the context of anti-HIV research. Integrase is a key enzyme in the lifecycle of retroviruses like HIV, responsible for inserting the viral DNA into the host cell's genome.

The structural features of 1,3,4-oxadiazoles, particularly their ability to act as bioisosteres for amide and ester groups and their capacity to participate in hydrogen bonding and chelation with metal ions in the enzyme's active site, make them attractive candidates for the design of integrase inhibitors. The planarity of the oxadiazole ring can also facilitate stacking interactions with aromatic residues in the active site. The nature and position of substituents on the 5-phenyl ring and modifications to the methylamine group at the 2-position would be critical in determining the potency and selectivity of such inhibitors. Further research is warranted to explore the potential of 5-Phenyl- ijpsnonline.comnih.govjchemrev.comoxadiazol-2-YL-methylamine and its close analogs as integrase inhibitors.

Anti-Fibrotic Potential through Gene Transcription Modulation

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in modulating gene transcription pathways implicated in fibrotic diseases. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. One of the key signaling pathways involved in fibrosis is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway, which regulates the expression of pro-fibrotic genes.

While specific data on 5-Phenyl- ijpsnonline.comnih.govjchemrev.comoxadiazol-2-YL-methylamine is not available, related studies on 5-aryl-1,3,4-oxadiazole derivatives have demonstrated their ability to inhibit MRTF/SRF-mediated gene transcription. thno.org These compounds can interfere with the signaling cascade that leads to the activation of myofibroblasts, the primary cell type responsible for excessive matrix deposition. The anti-fibrotic effects of some drugs are linked to their ability to modulate the expression of pro-fibrotic and anti-fibrotic genes. nih.govnih.govuab.edu The substitution pattern on the 5-aryl ring of the oxadiazole core plays a significant role in the potency of these compounds. This suggests that the phenyl group in 5-Phenyl- ijpsnonline.comnih.govjchemrev.comoxadiazol-2-YL-methylamine could be a key determinant for potential anti-fibrotic activity, and further investigation into its effects on fibrotic gene expression is warranted.

Investigations into G Protein-Coupled Receptor (GPR) Agonism

G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are major targets for a wide range of therapeutics. nih.govnih.govfrontiersin.orgmonash.edu While there is a lack of direct evidence for the agonistic activity of 5-Phenyl- ijpsnonline.comnih.govjchemrev.comoxadiazol-2-YL-methylamine at specific GPCRs, the structural motifs present in this compound suggest a potential for interaction with these receptors.

General Structure-Activity Relationship (SAR) Principles

The biological profile of 2,5-disubstituted 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents. ijpsnonline.comnih.govresearchgate.netmdpi.com

Impact of Substituent Position and Nature on Biological Profiles

For the 5-Phenyl- ijpsnonline.comnih.govjchemrev.comoxadiazol-2-YL-methylamine scaffold, the substituents on both the phenyl ring and the methylamine nitrogen are critical for determining the biological activity.

Substituents on the 5-Phenyl Ring: The electronic properties and steric bulk of substituents on the phenyl ring can significantly influence the molecule's interaction with its biological target. Electron-withdrawing groups, such as halogens or nitro groups, can enhance activity in some cases by altering the charge distribution of the oxadiazole ring. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, may be favorable for other targets. The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the group and its ability to fit into a specific binding pocket. For instance, in a series of antioxidant 2,5-disubstituted 1,3,4-oxadiazoles, electron-releasing groups on the phenyl ring were found to enhance antioxidant activity. nih.gov

Substituents on the 2-Methylamine Group: The methylamine moiety at the 2-position of the oxadiazole ring provides a key point for interaction, often through hydrogen bonding. Modifications to this group can drastically alter the biological profile. For example, converting the primary amine to a secondary or tertiary amine, or incorporating it into a larger heterocyclic system, can modulate potency, selectivity, and pharmacokinetic properties. In a study of antimicrobial 1,3,4-oxadiazole derivatives, the presence of an amino group at the 2-position was found to be important for activity. jchemrev.com

Table 3: General SAR Principles for 2,5-Disubstituted 1,3,4-Oxadiazoles
Position of SubstitutionNature of SubstituentGeneral Impact on Biological ActivityExample
5-Phenyl RingElectron-releasing groups (e.g., -OCH3, -CH3)Can enhance antioxidant activity. nih.gov2,6-di-tert-butyl-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)phenol
5-Phenyl RingElectron-withdrawing groups (e.g., -Cl, -NO2)Can influence antimicrobial and anticancer activities.N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed anticancer activity. semanticscholar.org
2-PositionAmino or substituted amino groupOften crucial for activity, providing a key interaction point.2-amino-5-substituted-1,3,4-oxadiazoles exhibit a range of biological activities. jchemrev.com

Role of 2,5-Disubstitution

The substituents at the 2 and 5-positions of the 1,3,4-oxadiazole ring play a pivotal role in determining the biological efficacy and mechanism of action of these derivatives. dntb.gov.uamdpi.com The arrangement of different functional groups at these positions allows for the fine-tuning of the molecule's steric, electronic, and hydrophobic properties, which in turn governs its interaction with biological targets.

Research has consistently shown that the nature of the aryl group at the 5-position and the substituent at the 2-position are critical for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazoles, the presence of a phenyl group at the 5-position and a methylamine group at the 2-position, as seen in the target compound, provides a foundational structure for further optimization.

For example, studies on various 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated that the introduction of different aryl or alkyl groups at the 5-position, while maintaining a substituted amino or aminomethyl group at the 2-position, can modulate the antimicrobial spectrum and potency. The strategic placement of substituents on the C5-aryl ring can further enhance the activity, highlighting the importance of a comprehensive understanding of the SAR at both positions.

Electronic and Steric Factors in Biological Activity

Electronic Factors: The electronic nature of the substituents on the phenyl ring at the 5-position can significantly impact the biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the entire molecule, affecting its binding affinity to target enzymes or receptors.

For instance, theoretical studies on substituted phenyl selenadiazole derivatives, which share structural similarities with the phenyl-oxadiazole core, have shown that electron-donating groups can increase the molecule's softness and chemical reactivity by reducing the HOMO-LUMO energy gap. jobrs.edu.iqresearchgate.net This enhanced reactivity can translate to improved biological efficacy. Conversely, the presence of strong electron-withdrawing groups can also enhance activity in certain contexts, suggesting that the optimal electronic profile is target-dependent.

The following table illustrates the electronic properties of common substituents on a phenyl ring, which can be extrapolated to understand their potential effects on the activity of 5-phenyl-1,3,4-oxadiazole derivatives.

Substituent (X)Hammett Constant (σp)Electronic Effect
-NO₂0.78Strong Electron-Withdrawing
-CN0.66Strong Electron-Withdrawing
-Cl0.23Weak Electron-Withdrawing
-H0.00Neutral
-CH₃-0.17Weak Electron-Donating
-OCH₃-0.27Moderate Electron-Donating
-NH₂-0.66Strong Electron-Donating

Steric Factors: The size and spatial arrangement of the substituents at both the 2 and 5-positions are critical for ensuring a proper fit within the binding pocket of a biological target. Steric hindrance can prevent the molecule from adopting the optimal conformation for binding, thereby reducing its activity.

Quantitative Structure-Activity Relationship (QSAR) studies on 2,5-disubstituted 1,3,4-oxadiazoles have highlighted the importance of steric parameters in predicting biological activity. For example, molecular length and the ratio of nonpolar to polar surface area have been shown to correlate with the insecticidal activity of certain 1,3,4-oxadiazole derivatives. researchgate.net

The table below provides examples of how varying substituents on the C5-phenyl ring can influence both electronic and steric properties, which in turn would be expected to modulate the biological activity of a compound like 5-Phenyl- researchgate.netnih.govnih.govoxadiazol-2-YL-methylamine.

C5-Phenyl SubstituentElectronic NatureSteric BulkPotential Impact on Activity
4-Nitro (-NO₂)Strong Electron-WithdrawingModerateMay enhance activity through favorable electronic interactions, but steric bulk could be a factor.
4-Chloro (-Cl)Weak Electron-WithdrawingSmallCan improve lipophilicity and membrane permeability without significant steric hindrance.
4-Methyl (-CH₃)Weak Electron-DonatingSmallMay enhance binding through hydrophobic interactions.
4-Methoxy (-OCH₃)Moderate Electron-DonatingModerateCan participate in hydrogen bonding and alter solubility.
3,4-Dichloro (-Cl)₂Strong Electron-WithdrawingModerateIncreased lipophilicity and altered electronic distribution may enhance activity.

Computational and Theoretical Chemistry of 5 Phenyl 1 2 3 Oxadiazol 2 Yl Methylamine and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic properties and structural features of 1,3,4-oxadiazole (B1194373) derivatives. DFT provides a balance between accuracy and computational cost, making it a widely used method for investigating molecular geometries, electronic distributions, and chemical reactivity.

The electronic structure of a molecule is key to understanding its chemical behavior. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.net

In a DFT study of the analog 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using the B3LYP/6-311++G(d,p) basis set, the calculated HOMO and LUMO energies were found to be -6.5743 eV and -2.0928 eV, respectively. ajchem-a.com This results in a HOMO-LUMO energy gap of 4.4815 eV, which suggests good kinetic stability. ajchem-a.comresearchgate.net For another derivative, N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, the calculated energy gap was 3.259 eV, indicating it is a soft, stable, and more reactive molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies of 5-Phenyl-1,3,4-oxadiazole Analogs

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazoleDFT/B3LYP/6-311++G(d,p)-6.5743-2.09284.4815 ajchem-a.com
N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amineDFT--3.259 researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis revealed that the nitrogen atoms of the oxadiazole ring are the most electronegative region, making them the likely binding site for electrophilic attack. ajchem-a.comajchem-a.com

Conformational analysis helps in understanding the three-dimensional structure and flexibility of molecules. X-ray crystallography and DFT-based geometry optimization are key techniques for this purpose. Crystal structure analysis of 5-phenyl-1,3,4-oxadiazol-2-amine shows that the oxadiazole ring is essentially planar, with the phenyl ring inclined by 13.42 (18)°. nih.gov The torsion angle C(7)—N(1)—N(2)—C(8) within the ring is 0.2 (3)°, confirming its planarity. nih.gov Similarly, for 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, the torsion angle is -0.3 (2)°, and the dihedral angle between the phenyl and oxadiazole rings is 26.37°. nih.gov These studies provide insight into the preferred low-energy conformations of these molecules in the solid state. DFT calculations complement this by optimizing molecular geometries in the gas phase to find the most stable structures.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are frequently employed to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govmdpi.com For analogs of 5-Phenyl- nih.govnih.govnih.govoxadiazol-2-YL-methylamine, MD simulations have been used to confirm the stability of their binding poses within the active sites of target enzymes like acetylcholinesterase (AChE) and VEGFR2. nih.govnih.govmdpi.com These simulations can validate docking results by showing that the ligand remains bound in a stable conformation within the protein's active site throughout the simulation period, thus strengthening the prediction of its inhibitory potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. nih.gov These models are used to understand the structural requirements for activity and to predict the potency of new, unsynthesized compounds. nih.govnih.gov

For a series of 1,2,4-oxadiazole antibacterials, 3D-QSAR models were built to guide the design of new analogs with improved activity. nih.govconicet.gov.ar The CoMFA and CoMSIA models successfully defined the steric and electrostatic properties that influence antibacterial potency. nih.gov The resulting contour maps identified regions where bulky groups or specific charges would be favorable or unfavorable for activity, providing a roadmap for structural modifications. conicet.gov.ar Similar studies on 2,5-disubstituted 1,3,4-oxadiazoles have also been performed to establish robust predictive models. researchgate.net

Table 2: Statistical Validation of 3D-QSAR Models for Oxadiazole Derivatives

Model TypeTargetq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)Source
CoMFA5HT2A0.5520.8890.653 researchgate.net
CoMSIA5HT2A0.5990.8930.617 researchgate.net
CoMFAD20.5770.8630.598 researchgate.net
QSAR Model 1MCF-7 Cell Line-0.74990.6726 jmchemsci.com

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. nih.gov Numerous docking studies have been performed on 1,3,4-oxadiazole derivatives to elucidate their mechanism of action against various biological targets.

These studies have predicted the interactions of oxadiazole analogs with enzymes such as Mycobacterium tuberculosis Enoyl-ACP reductase, VEGFR2, acetylcholinesterase, and CYP51. nih.govmdpi.comnih.govipindexing.com For instance, docking studies of N-(furan-2-yl)-1-(5-phenyl-1,3,4-oxadiazol-2-yl) methanimine derivatives against Enoyl-ACP reductase helped identify key interactions with active site residues like TYR 158. nih.gov In another study, 1,3,4-oxadiazole derivatives showed strong binding interactions within the active pocket of VEGFR2, with binding energies as favorable as -48.89 kJ/mol. nih.govmdpi.com These computational predictions are invaluable for identifying promising lead compounds and understanding their interactions at a molecular level. researchgate.net

Table 3: Molecular Docking Results for 5-Phenyl-1,3,4-oxadiazole Analogs

Compound SeriesProtein TargetBest Binding Energy / ScoreSource
1,3,4-Oxadiazole derivatives (e.g., 7j)VEGFR2-48.89 kJ/mol nih.govmdpi.com
N-(furan-2-yl)-1-(5-substituted-phenyl-1,3,4-oxadiazol-2-yl) methaniminesEnoyl-ACP reductase- (Good binding energy reported) nih.gov
1,3,4-Oxadiazole derivative (5b)Rho6 protein-9.4 kcal/mol semanticscholar.org
5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivativesCDK-2-10.654 kcal/mol researchgate.net
2,5-disubstituted-1,3,4-oxadiazole derivativesCYP51- (Better interaction reported) ipindexing.com

Advanced Material Science and Other Technological Applications of 1,3,4 Oxadiazole Derivatives

Organic Optoelectronic Devices

The 1,3,4-oxadiazole (B1194373) scaffold is a cornerstone in the design of organic materials for optoelectronic applications. researchgate.net Its inherent electron-deficient nature makes it an excellent building block for components in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. rsc.orgresearchgate.netresearchgate.net The versatility of the oxadiazole ring allows for the synthesis of a wide array of small molecules, dendrimers, and polymers with tailored electronic and optical properties. rsc.orgacs.org

Electron-Transporting (ET) Materials

Derivatives of 1,3,4-oxadiazole, particularly 2,5-diaryl-1,3,4-oxadiazoles, are widely recognized for their efficacy as electron-transporting materials. rsc.org The oxadiazole ring possesses a strong electron-accepting capability, which facilitates the efficient transport of electrons. researchgate.net This property is crucial for balancing charge injection and transport in OLEDs, leading to improved device efficiency and performance. acs.org

One of the most studied oxadiazole-based ET materials is 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD). acs.org Its planar molecular structure and tendency to form close intermolecular stacks contribute to its relatively high electron mobility. acs.org Researchers have also developed numerous other oxadiazole derivatives, including pyridine (B92270) and pyrimidine (B1678525) hybrids, to function as effective electron-transporting and hole-blocking layers in LEDs. rsc.org For instance, copper(I) complexes incorporating a 1,3,4-oxadiazole group have been synthesized and successfully used in light-emitting devices, demonstrating the adaptability of this heterocyclic core. nih.gov

Compound NameKey FeatureApplication/Device PerformanceSource
2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)Widely investigated ET materialUsed in early bilayer OLEDs acs.org
1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]benzene (OXD-7)Phenylene-linked oxadiazoleExternal Quantum Efficiency (EQE) of 0.06% at 40 mA m-2 in a bilayer LED rsc.org
2,6-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPy-2,6)Pyridine-oxadiazole hybridEQE of 0.14% at 40 mA m-2 in a bilayer LED rsc.org
Copper(I) complex with 1,3,4-oxadiazole ligandMetal-organic complexAchieved a maximum efficiency of 3.04 cd/A and brightness of 4,758 cd/m2 in a doped OLED nih.gov

Hole-Blocking (HB) Materials

The dual functionality of many oxadiazole compounds as both electron-transporting and hole-blocking materials simplifies device architecture. rsc.org For example, in bilayer LEDs using poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) as the emissive layer, the introduction of an oxadiazole-pyridine hybrid layer significantly boosted efficiency compared to single-layer devices. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

The exceptional electronic properties of 1,3,4-oxadiazole derivatives have cemented their role in the fabrication of highly efficient OLEDs. rsc.org They are integral components of the electron transport and hole-blocking layers, ensuring balanced charge injection and confinement, which are critical for high-performance devices. rsc.orgacs.org The chemical stability of the oxadiazole ring also contributes to the operational lifetime and durability of OLEDs. nih.gov

In the realm of organic solar cells, the electron-accepting nature of the 1,3,4-oxadiazole moiety makes it a candidate for use in acceptor materials. researchgate.netnih.gov While less common than their application in OLEDs, their tunable electronic properties offer potential for developing new materials for photovoltaic applications.

Scintillating Materials Research

The 1,3,4-oxadiazole ring is a well-known fluorophore, and its derivatives are recognized for their application as scintillators. researchgate.netresearchgate.net Scintillators are materials that emit light when excited by ionizing radiation, a property valuable in radiation detection and medical imaging. The electron-accepting character of the 1,2-diazole fragment within the 1,3,4-oxadiazole structure contributes to their use in various conducting systems, including scintillators. researchgate.netresearchgate.net These compounds can be dissolved in an aromatic solvent to form a liquid scintillator, which then produces detectable light upon interaction with radiation.

Dyestuff Industry Applications

The structural features of 1,3,4-oxadiazole derivatives also lend themselves to applications in the dyestuff industry. researchgate.net Azo dyes that incorporate the 1,3,4-oxadiazole motif have been synthesized and used to color polyester, reportedly enhancing both the color and the mechanical properties of the fabric. researchgate.net The conjugated system formed by the oxadiazole ring and other aromatic components can be designed to absorb light in the visible spectrum, leading to colored compounds suitable for use as dyes.

Polymer Science and Heat-Resistant Materials

A significant application of 1,3,4-oxadiazole derivatives is in the field of polymer science, particularly in the creation of high-performance, heat-resistant materials. chemimpex.comresearchgate.netnih.gov The introduction of the 1,3,4-oxadiazole ring into polymer backbones imparts exceptional thermal and chemical stability. researchgate.netresearchgate.netnanobioletters.com

Several key features of the 1,3,4-oxadiazole ring contribute to its utility in high-performance polymers:

High Thermal Stability : The ring is free of hydrogen and structurally symmetric and unreactive, which helps polymers maintain their properties at high temperatures. researchgate.netresearchgate.net

Chemical Resistance : The stable heterocyclic ring enhances the polymer's resistance to chemical degradation. chemimpex.com

Mechanical Strength : Aromatic polyamides and polyimides containing oxadiazole units exhibit good mechanical properties, such as high tensile strength and elastic modulus. researchgate.netresearchgate.net

These polymers, often classified as poly(arylene-oxadiazole)s, are soluble in polar aprotic solvents and can be cast into flexible, durable films. researchgate.net They typically exhibit high glass transition temperatures, often in the range of 215–350 °C, and decomposition temperatures above 365 °C. researchgate.net These properties make them suitable for applications in microelectronics, telecommunications, and as advanced insulation materials. researchgate.netresearchgate.net

Polymer TypeGlass Transition Temperature (Tg)Decomposition Temperature (Td)Key PropertiesSource
Aromatic Poly(1,3,4-oxadiazole-amide-ester)s215–260 °C> 365 °CSoluble, flexible films, good mechanical properties researchgate.net
Aromatic Poly(1,3,4-oxadiazole-amide)s250–350 °C> 400 °CHigh molecular weight, high thermal stability researchgate.net

Agrochemical Applications of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a crucial component in the development of new agrochemicals due to its wide range of biological activities. mdpi.comresearchgate.net Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as fungicides, insecticides, and herbicides, making them a focal point of research in crop protection. mdpi.comresearchgate.net These compounds offer a versatile scaffold that can be modified to target specific agricultural pests and weeds, contributing to improved crop yields and sustainable farming practices. chemimpex.com While the broader class of 1,3,4-oxadiazole derivatives has been extensively studied, specific research on the agrochemical applications of 5-Phenyl- nih.govfrontiersin.orgacs.orgoxadiazol-2-YL-methylamine is not extensively detailed in the available literature. However, it is recognized as a valuable intermediate in the synthesis of bioactive molecules for crop protection. chemimpex.com

Fungicidal Activity

Fungal pathogens pose a significant threat to global food security, causing substantial crop losses. nih.gov The development of new fungicides is critical to manage plant diseases, especially with the rise of resistance to existing treatments. nih.gov Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds with potent antifungal properties against a variety of plant pathogens. nih.govacs.org

Researchers have synthesized numerous 1,3,4-oxadiazole derivatives and evaluated their efficacy against economically important fungal species. For instance, a series of these compounds were tested against three major maize pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.gov The results indicated that many of the synthesized derivatives displayed notable antifungal activities. nih.gov Particularly against E. turcicum, several compounds showed significantly better performance than the commercial fungicide carbendazim. nih.gov Microscopic studies revealed that effective compounds induced shrinkage and collapse of the fungal hyphae. nih.gov

In another study, novel 1,3,4-oxadiazole derivatives containing a 5-phenyl-2-furan moiety were synthesized and showed significant in vivo fungicidal activity against Botrytis cinerea and Rhizoctonia solanii at a concentration of 500 μg/mL. acs.org Some of these compounds were more effective than the commercial fungicides Pyrimethanil and Validamycin. acs.org

The table below summarizes the fungicidal activity of selected 1,3,4-oxadiazole derivatives against various plant pathogens.

CompoundTarget PathogenActivity (EC50 in μg/mL)Reference
Compound 4kExserohilum turcicum50.48 nih.gov
Compound 5eExserohilum turcicum47.56 nih.gov
Compound 5kExserohilum turcicum32.25 nih.gov
Carbendazim (Control)Exserohilum turcicum102.83 nih.gov

Insecticidal Activity

The search for new insecticides is driven by the need to control insect pests that damage crops and the increasing incidence of resistance to existing chemical agents. acs.org The 1,3,4-oxadiazole scaffold has been successfully incorporated into novel molecules with potent insecticidal properties. acs.orgnih.gov

A study focused on the synthesis of novel steroidal derivatives featuring a 1,3,4-oxadiazole structure and evaluated their insecticidal activity against five species of aphids. acs.org Many of these compounds exhibited strong insecticidal effects, particularly against Eriosoma lanigerum, Myzus persicae, and Aphis citricola. acs.org Compounds 20g and 24g were identified as the most active against E. lanigerum, with LC50 values of 27.6 and 30.4 μg/mL, respectively. acs.orgacs.org Further investigation through transmission electron microscopy showed that these compounds likely exert their insecticidal effect by damaging the mitochondria and nuclear membranes in the midgut cells of the insects. acs.orgacs.org A field trial with compound 20g demonstrated a control rate of 89.5% against E. lanigerum at a concentration of 200 μg/mL after 21 days, comparable to the commercial insecticides chlorpyrifos (B1668852) and thiamethoxam. acs.org

Another research effort involved synthesizing 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) and polymethylmethacrylate and testing their activity against the cotton leafworm, Spodoptera littoralis. nih.gov Several of these compounds demonstrated good insecticidal activity. nih.gov

The insecticidal activity of selected 1,3,4-oxadiazole derivatives is presented in the table below.

CompoundTarget InsectActivity (LC50 in μg/mL)Reference
Compound 20gEriosoma lanigerum27.6 acs.orgacs.org
Compound 24gEriosoma lanigerum30.4 acs.orgacs.org

Herbicidal Activity

Weed control is a fundamental aspect of modern agriculture to prevent competition for resources between crops and unwanted plants. acs.org The development of novel herbicides with different modes of action is essential to manage weed resistance. 1,3,4-Oxadiazole derivatives have also been investigated for their potential as herbicides. acs.orgresearchgate.net

Recent research focused on designing and synthesizing novel tetrahydrophthalimide derivatives that incorporate oxadiazole moieties to act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a known target for herbicides. acs.org The study revealed that these compounds exhibited significant herbicidal activity. For example, compound B11 showed over 90% inhibitory activity against Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea at concentrations of 18.75 and 9.375 g a.i./ha, which was comparable to the commercial herbicide flumiclorac-pentyl. acs.org This suggests that 1,3,4-oxadiazole-containing compounds are promising candidates for the development of new herbicides for controlling broadleaf weeds. acs.org

The table below details the herbicidal activity of a selected 1,3,4-oxadiazole derivative.

CompoundTarget WeedInhibitory Activity at 18.75 g a.i./haReference
Compound B11Abutilon theophrasti>90% acs.org
Compound B11Amaranthus retroflexus>90% acs.org
Compound B11Portulaca oleracea>90% acs.org

Future Directions and Unexplored Avenues in 5 Phenyl 1 2 3 Oxadiazol 2 Yl Methylamine Research

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the future investigation and potential application of 5-Phenyl- nih.govnih.govijdcs.comoxadiazol-2-YL-methylamine. While classical methods for 1,3,4-oxadiazole (B1194373) synthesis, such as the cyclodehydration of diacylhydrazines, are well-established, future research should focus on innovative and green alternatives. nih.gov

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and decrease energy consumption compared to conventional heating methods.

Mechanochemical Synthesis: Grinding techniques that avoid the use of bulk solvents represent a highly sustainable approach, offering benefits in terms of cost-effectiveness and ease of purification. organic-chemistry.org

One-Pot Reactions: Developing multi-step reactions in a single pot without isolating intermediates can enhance efficiency and reduce waste.

Table 1: Potential Novel Synthetic Pathways for 5-Phenyl- nih.govnih.govijdcs.comoxadiazol-2-YL-methylamine

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisRapid reaction times, higher yields, energy efficiency.Optimization of microwave parameters (temperature, time, power) for the cyclization step.
Green CatalysisUse of reusable and non-toxic catalysts, reduced environmental impact. nih.govScreening of solid acid catalysts or biocatalysts for the cyclization reaction.
Mechanochemical MethodsSolvent-free conditions, scalability, cost-effectiveness. organic-chemistry.orgInvestigation of different grinding techniques and solid-state reaction conditions.
One-Pot Multi-component ReactionsIncreased efficiency, reduced waste streams, simplified procedures.Design of a convergent synthesis from readily available starting materials in a single reaction vessel.

Advanced Mechanistic Elucidation in Biological Systems

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.com However, the specific biological targets and mechanisms of action for 5-Phenyl- nih.govnih.govijdcs.comoxadiazol-2-YL-methylamine are yet to be determined.

Future mechanistic studies should aim to:

Identify Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or proteins that interact with the compound. nih.gov For instance, many oxadiazole derivatives with anticancer properties are known to target enzymes like histone deacetylases (HDACs) or thymidylate synthase. nih.govmdpi.com

Elucidate Signaling Pathways: Investigate the effect of the compound on key cellular signaling pathways, such as the NF-κB pathway, which is often dysregulated in inflammatory diseases and cancer. ijdcs.com

In Vitro and In Vivo Studies: Conduct comprehensive in vitro assays on various cell lines (e.g., cancer and microbial) followed by in vivo studies in animal models to understand the compound's efficacy and mode of action in a biological system. mdpi.com

Integration with Emerging Technologies in Materials Science

The unique electronic and photophysical properties of the 1,3,4-oxadiazole ring make it a valuable component in materials science. mdpi.com The phenyl and methylamine (B109427) substituents on the core structure of 5-Phenyl- nih.govnih.govijdcs.comoxadiazol-2-YL-methylamine could further modulate these properties, opening up avenues for new applications.

Unexplored areas in materials science include:

Organic Electronics: The electron-deficient nature of the oxadiazole ring suggests potential applications as an electron-transporting or emissive material in Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov

Chemosensors: The nitrogen and oxygen atoms in the oxadiazole ring can act as coordination sites for metal ions. This suggests that the compound could be developed into a fluorescent sensor for the detection of specific metal ions like Ag+ or Zn2+. nih.govacs.org

Polymer Science: Incorporation of this oxadiazole derivative as a monomer into polymer chains could lead to the development of thermally stable polymers with unique optical properties. mdpi.com

Table 2: Potential Applications in Materials Science

Application AreaRelevant PropertiesFuture Research Direction
Organic Light-Emitting Diodes (OLEDs)Electron transport, photoluminescence. mdpi.comSynthesis of derivatives and evaluation of their performance in OLED devices.
Fluorescent ChemosensorsMetal ion coordination, fluorescence quenching/enhancement. tandfonline.comInvestigation of the compound's response to various metal ions and other analytes. rsc.org
High-Performance PolymersThermal stability, optical properties. mdpi.comPolymerization of the compound and characterization of the resulting materials.

Development of Advanced Computational Models

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental research. For 5-Phenyl- nih.govnih.govijdcs.comoxadiazol-2-YL-methylamine, the development of advanced computational models can accelerate the discovery of new derivatives with enhanced activities and properties.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their biological activities. This can help in designing new compounds with improved potency. semanticscholar.orgnih.gov

Molecular Docking: Performing molecular docking studies to predict the binding modes of the compound with various biological targets, providing insights into its mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound when interacting with its biological target, offering a more realistic understanding of the binding process. semanticscholar.org

Density Functional Theory (DFT): Employing DFT calculations to investigate the electronic properties, molecular electrostatic potential, and antioxidant capabilities of the compound. nih.gov

Investigation of Broader Biological Pathways and Interactions

The structural motif of 5-Phenyl- nih.govnih.govijdcs.comoxadiazol-2-YL-methylamine suggests that its biological activity may extend beyond the commonly explored areas of anticancer and antimicrobial research. A broader screening approach could unveil novel therapeutic applications.

Unexplored biological pathways and interactions to investigate include:

Neurodegenerative Diseases: Given that some heterocyclic compounds show potential in treating Alzheimer's disease, investigating the ability of this compound to inhibit enzymes like acetylcholinesterase could be a fruitful area of research. semanticscholar.org

Anticonvulsant Activity: Several 1,3,4-oxadiazole derivatives have been reported to possess anticonvulsant properties, suggesting that this compound should be evaluated in relevant seizure models. jchemrev.com

Angiogenesis Inhibition: The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key strategy in cancer therapy. The potential of this compound as a VEGFR-2 inhibitor warrants investigation.

Antiviral Activity: The 1,3,4-oxadiazole scaffold is present in some antiviral drugs, indicating that screening for activity against various viruses could be a promising research direction. jchemrev.com

Table 3: Unexplored Biological Targets and Pathways

Therapeutic AreaPotential Target/PathwayRationale for Investigation
Neurodegenerative DiseasesAcetylcholinesterase (AChE)Structural similarities to known AChE inhibitors. semanticscholar.org
EpilepsyNeuronal ion channelsKnown anticonvulsant activity of related oxadiazoles. jchemrev.com
Cancer (Angiogenesis)VEGFR-2Potential to inhibit key processes in tumor growth.
Viral InfectionsViral enzymes (e.g., proteases, polymerases)The 1,3,4-oxadiazole core is a known antiviral pharmacophore. jchemrev.com

Q & A

Q. What are the common synthetic routes for 5-phenyl-[1,3,4]oxadiazol-2-yl-methylamine, and how do their yields and conditions compare?

The compound is synthesized via two primary routes:

  • Polyphosphoric Acid Condensation : Reacting p-toluic hydrazide with glycine in polyphosphoric acid under reflux yields the target compound with high efficiency. This method is favored for scalability and simplicity, achieving yields >85% .
  • Palladium-Catalyzed Coupling : Aryl halides are coupled with pre-formed oxadiazole intermediates using Pd catalysts (e.g., Pd(PPh₃)₄). While effective for introducing diverse substituents, this method requires inert conditions and longer reaction times, yielding 70–80% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NH₂ bend at 3300–3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.2–8.1 ppm) and methylamine groups (δ 2.8–3.2 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 201.22 for C₁₁H₁₁N₃O) .
  • DSC : Assesses thermal stability, with decomposition observed >200°C .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Anticancer Activity : Evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), showing IC₅₀ values in the micromolar range .
  • Antimicrobial Activity : Tested using broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MICs ranging 16–64 µg/mL .
  • Antioxidant Potential : Screened via DPPH radical scavenging, showing moderate activity (30–40% inhibition at 100 µM) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields and purity for large-scale applications?

  • Solvent Selection : Replacing volatile solvents (e.g., THF) with ethanol/water mixtures reduces toxicity and enhances recovery .
  • Catalyst Loading : Reducing Pd catalyst from 5 mol% to 2 mol% maintains efficiency while lowering costs .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate, 7:3) achieves >95% purity, confirmed by HPLC .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies arise from variations in:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity but reduce solubility, affecting bioavailability .
  • Assay Conditions : Differences in cell line viability (e.g., MCF-7 vs. A549) or incubation times (24h vs. 48h) alter IC₅₀ values .
  • Structural Isomerism : The position of the methylamine group (C-2 vs. C-5) can drastically alter binding to biological targets .

Q. What structure-activity relationships (SAR) govern the antimicrobial potency of this compound?

SAR studies reveal:

  • Aromatic Substituents : Electron-donating groups (e.g., -OCH₃ at the para position) enhance antifungal activity by improving membrane permeability .
  • Methylamine Chain : Flexibility of the methylamine group correlates with broader-spectrum antibacterial activity, likely due to enhanced target interactions .
  • Heterocyclic Core : The oxadiazole ring’s rigidity improves stability in physiological conditions, prolonging half-life .

Q. What analytical challenges arise in studying the compound’s stability under varying pH and temperature?

  • pH Sensitivity : Degrades rapidly in acidic conditions (pH <3), forming hydrazine byproducts, as shown by LC-MS .
  • Thermal Stability : DSC data indicate decomposition at >200°C, but room-temperature storage in amber vials (under N₂) prevents oxidation for ≥6 months .

Q. How can computational methods like molecular docking guide mechanistic studies?

Docking simulations (e.g., AutoDock Vina) predict strong binding to:

  • EGFR Kinase : Hydrogen bonding between the oxadiazole NH and Thr766 residue (binding energy: −9.2 kcal/mol) .
  • CYP450 Enzymes : Hydrophobic interactions with Phe304 explain metabolic stability in liver microsome assays .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

Based on SDS data :

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods due to H335 (respiratory irritation risk).
  • Storage : Inert atmosphere (Ar), desiccated at 4°C.

Q. How can synthesis be scaled from lab to pilot-scale while maintaining reproducibility?

Key steps include:

  • Batch Reactors : Use jacketed reactors for temperature control during polyphosphoric acid condensation .
  • Continuous Flow : Pd-catalyzed reactions benefit from flow chemistry, reducing reaction time by 50% .

Q. What cross-disciplinary approaches integrate this compound into drug discovery pipelines?

  • Medicinal Chemistry : Fragment-based design to optimize pharmacokinetics (e.g., logP <3) .
  • Pharmacology : In vivo toxicity profiling in zebrafish models to assess LD₅₀ and organ-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.